An In-depth Technical Guide to the Chemical Properties of 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene and Its Isomers
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and toxicological aspects of nonabromodiphenyl ethers (nonaBDEs), with a specific focus on isomers of the congener class represented by 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene. Due to a lack of specific experimental data for this exact isomer, this guide leverages data from the closely related and studied isomer, 2,2',3,3',4,4',5,5',6-nonabromodiphenyl ether (BDE-206), and the broader family of polybrominated diphenyl ethers (PBDEs). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of this class of highly brominated compounds.
Introduction
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products. Their chemical structure consists of a diphenyl ether molecule substituted with one to ten bromine atoms. The compound of interest, 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene, is a nonabromodiphenyl ether (nonaBDE).
NonaBDEs are of significant interest due to their presence in commercial decabromodiphenyl ether (decaBDE) mixtures and as degradation products of decaBDE in the environment.[1] Their high degree of bromination results in properties such as high hydrophobicity and persistence, leading to concerns about their environmental fate and potential for bioaccumulation. Understanding the chemical properties of specific nonaBDE congeners is crucial for assessing their environmental risk and toxicological profile.
This guide will delve into the known chemical and physical properties, potential synthesis routes, analytical techniques for identification and quantification, and the toxicological and environmental considerations for this class of compounds, primarily drawing upon data for the isomer BDE-206 (Benzene, 1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)-).[2]
Physicochemical Properties
The physicochemical properties of 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene are expected to be very similar to other nonaBDE isomers, such as BDE-206. These properties are largely dictated by the high degree of bromination.
| Property | Value (for BDE-206 or predicted) | Source |
| Molecular Formula | C₁₂HBr₉O | [2] |
| Molecular Weight | 880.28 g/mol | [2] |
| CAS Number | 63387-28-0 (for BDE-206) | [2] |
| Melting Point | Data not available for the specific isomer. Expected to be a high-melting solid. | |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | Inferred from general PBDE data |
| Water Solubility | Extremely low. | Inferred from general PBDE data |
| Log Kow (Octanol-Water Partition Coefficient) | High, indicating a strong tendency to partition into organic matter and lipids. | Inferred from general PBDE data |
| Vapor Pressure | Very low. | Inferred from general PBDE data |
Synthesis and Characterization
While a specific synthesis protocol for 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene has not been identified in the reviewed literature, methods for the synthesis of its isomers, the nonaBDEs, have been developed. These methods can likely be adapted to produce the target compound.
Synthesis Methodologies
Two primary strategies have been employed for the synthesis of nonaBDEs:
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Perbromination of Phenoxyanilines: This method involves the exhaustive bromination of a phenoxyaniline precursor. The amino group is then removed through diazotization and reduction to yield the desired nonaBDE. The specific substitution pattern of the final product is determined by the structure of the starting phenoxyaniline.[1]
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Reductive Debromination of Decabromodiphenyl Ether (BDE-209): This approach utilizes the controlled removal of a single bromine atom from the readily available BDE-209. This process typically yields a mixture of nonaBDE isomers that require subsequent chromatographic separation.[1]
Caption: Potential synthetic routes to nonabromodiphenyl ethers.
Analytical Characterization
The characterization of nonaBDEs relies on a combination of spectroscopic and chromatographic techniques.
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Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the identification and quantification of PBDEs.[3] Electron ionization (EI) mass spectra of nonaBDEs will exhibit a characteristic isotopic pattern due to the presence of nine bromine atoms, with a prominent molecular ion cluster around m/z 878-882.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the structural elucidation of specific isomers. The ¹H NMR spectrum of a nonaBDE will show signals in the aromatic region, with chemical shifts and coupling patterns dependent on the position of the single hydrogen atom. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[1]
Toxicological Profile
The toxicological effects of 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene have not been specifically studied. However, research on other highly brominated PBDEs, including nonaBDEs, provides insights into their potential health effects.
The primary concern associated with PBDEs is their potential for developmental neurotoxicity .[1] Studies on laboratory animals have shown that neonatal exposure to certain nonaBDE congeners can lead to long-lasting behavioral changes, including hyperactivity and impairments in learning and memory.[1]
The proposed mechanisms for PBDE-induced neurotoxicity include:
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Disruption of Thyroid Hormone Homeostasis: PBDEs are structurally similar to thyroid hormones and can interfere with their synthesis, transport, and metabolism.
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Oxidative Stress: PBDEs have been shown to induce the production of reactive oxygen species in neuronal cells, leading to cellular damage.
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Alterations in Cellular Signaling: These compounds can interfere with critical signaling pathways within the developing brain.
It is important to note that the toxicity of PBDEs can vary significantly between different congeners.
Caption: Overview of potential toxicological effects of PBDEs.
Environmental Fate and Persistence
Highly brominated PBDEs, including nonabromodiphenyl ethers, are characterized by their high persistence in the environment. Their low water solubility and high octanol-water partition coefficient mean they tend to adsorb strongly to soil, sediment, and organic matter.[4][5]
Key aspects of their environmental fate include:
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Persistence: NonaBDEs are resistant to biodegradation and can persist in the environment for long periods.
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Bioaccumulation: Due to their lipophilic nature, they have the potential to bioaccumulate in organisms and biomagnify through the food web.
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Long-Range Transport: While their low volatility limits atmospheric transport, they can be transported over long distances adsorbed to airborne particulate matter.
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Degradation: The primary degradation pathway for highly brominated PBDEs in the environment is photolytic debromination, where sunlight can cause the removal of bromine atoms, leading to the formation of lower-brominated and potentially more toxic PBDE congeners.[4][5]
Caption: Environmental fate and transport of nonabromodiphenyl ethers.
Conclusion
1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene, as a member of the nonabromodiphenyl ether class, is a persistent and potentially toxic compound. While specific data for this isomer is scarce, information from closely related congeners provides a strong basis for understanding its chemical behavior, toxicological risks, and environmental impact. Further research is needed to fully characterize this specific compound and to better assess its potential risks to human health and the environment. This guide serves as a foundational document to aid researchers in their investigations of this and other highly brominated flame retardants.
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